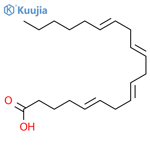

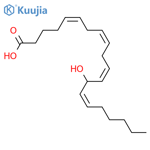

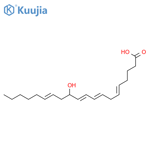

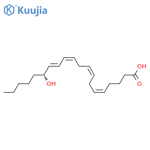

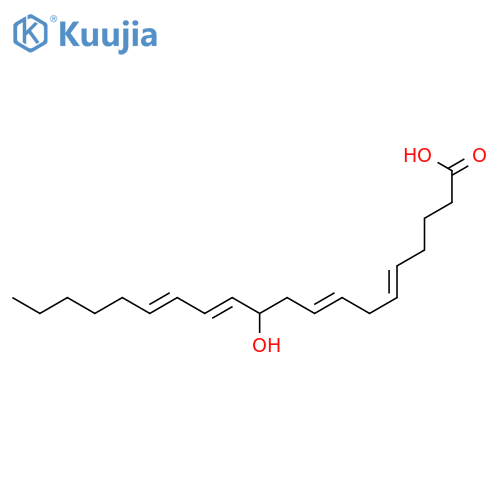

Cas no 73347-43-0 (5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-)

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- 化学的及び物理的性質

名前と識別子

-

- 5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-

- 11(r)-hete

- (5E,8Z,11R,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

- (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

- CS-0059598

- PD020973

- (R)-(Z,E,Z,Z)-11-hydroxyeicosatetraenoic acid

- CHEBI:34126

- Q27104279

- (5Z,8Z,12E,14Z)-(11R)-Hydroxyeicosa-5,8,12,14-tetraenoic acid

- (11R)-hydroxy-(5Z),(8Z),(12E),(14Z)-eicosatetraenoic acid

- 11R-HETE

- SR-01000946922-1

- 11R-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid

- AKOS040755861

- (5Z,8Z,12E,14Z)-(11R)-Hydroxyicosa-5,8,12,14-tetraenoic acid

- HY-113453

- (5Z,8Z,11R,12E,14Z)-11-hydroxyeicosa-5,8,12,14-tetraenoic acid

- SR-01000946922

- 11(R)-hydroxyeicosatetraenoic acid

- (R)-11-hydroxy-eicosa-5,8,12,14-tetraenoic acid

- LMFA03060028

- 73347-43-0

- DTXSID601318371

- 11(R)-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid

-

- インチ: InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1

- InChIKey: GCZRCCHPLVMMJE-WXMXURGXSA-N

- SMILES: CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O

計算された属性

- 精确分子量: 320.235

- 同位素质量: 320.235

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 23

- 回転可能化学結合数: 14

- 複雑さ: 392

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 4

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- XLogP3: 5.2

じっけんとくせい

- 密度みつど: 0.984

- Boiling Point: 487.7°C at 760 mmHg

- フラッシュポイント: 14 °C

- Refractive Index: 1.513

- PSA: 57.53000

- LogP: 5.18750

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-204974A-50 µg |

11(R)-HETE, |

73347-43-0 | 50µg |

¥2,001.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-204974A-50µg |

11(R)-HETE, |

73347-43-0 | 50µg |

¥2001.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-204974-25µg |

11(R)-HETE, |

73347-43-0 | 25µg |

¥1053.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65132-25ug |

11(R)-HETE |

73347-43-0 | 98% | 25ug |

¥1622.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65132-50ug |

11(R)-HETE |

73347-43-0 | 98% | 50ug |

¥2979.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65132-100ug |

11(R)-HETE |

73347-43-0 | 98% | 100ug |

¥4380.00 | 2023-09-08 | |

| Larodan | 14-6042-41-50ug |

11(R)-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid |

73347-43-0 | >98% | 50ug |

€367.00 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-204974-25 µg |

11(R)-HETE, |

73347-43-0 | 25µg |

¥1,053.00 | 2023-07-11 | ||

| Larodan | 14-6042-41-50g |

11(R)-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid |

73347-43-0 | >98% | 50g |

€367.00 | 2025-03-07 |

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- 合成方法

Synthetic Circuit 1

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Raw materials

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Preparation Products

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

9. Book reviews

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-に関する追加情報

Introduction to 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- (CAS No. 73347-43-0)

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-, identified by its CAS number 73347-43-0, is a polyunsaturated fatty acid derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of omega-3 fatty acids, specifically characterized by its unique structural configuration and functional properties. The presence of multiple double bonds and a hydroxyl group at the 11th carbon position contributes to its distinct reactivity and biological significance.

The stereochemistry of (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- is critical in determining its biological activity. The trans configuration at the 12E position and the hydroxyl group at the 11R position play a pivotal role in its interaction with cellular receptors and enzymes. Recent studies have highlighted the compound's potential in modulating inflammatory pathways and lipid metabolism, making it a promising candidate for therapeutic applications.

Research published in peer-reviewed journals has demonstrated that this derivative exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The hydroxyl group at the 11th carbon enhances its ability to interact with lipoxygenase enzymes, which are key mediators in the inflammatory response. This interaction leads to the formation of bioactive lipid mediators that can regulate immune cell function and reduce inflammation.

In addition to its anti-inflammatory effects, (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- has shown promise in cardiovascular health research. Studies indicate that this compound can improve endothelial function by enhancing nitric oxide (NO) production and reducing oxidative stress. The polyunsaturated nature of the molecule allows it to integrate into cell membranes more effectively than saturated fatty acids or shorter-chain omega-3 derivatives like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). This integration is crucial for modulating membrane fluidity and receptor sensitivity.

The compound's structural similarity to other well-known omega-3 fatty acids makes it an interesting subject for comparative studies. While EPA and DHA are extensively studied for their health benefits in conditions such as cardiovascular disease and neurodegenerative disorders,(5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- offers a unique combination of stereochemical features that may provide additional therapeutic advantages. For instance,its extended carbon chain length and hydroxyl group may enhance its bioavailability and metabolic stability compared to shorter-chain analogs.

Recent advances in metabolomics have enabled researchers to gain deeper insights into how this compound is processed within biological systems. Metabolic profiling studies have revealed that (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid,11-hydroxy- undergoes enzymatic oxidation primarily at the double bond positions,leading to the formation of various bioactive metabolites. These metabolites include epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs),which are known for their vasodilatory、anti-inflammatory、and neuroprotective effects.

The synthesis of (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid,11-hydroxy- has been optimized through various chemical pathways to ensure high yield and purity. One common method involves enzymatic hydroxylation followed by stereoselective hydrogenation or reduction steps. These synthetic strategies are critical for producing sufficient quantities of the compound for both research purposes and potential clinical trials.

The pharmacokinetic properties of this compound have been extensively studied to understand how it is absorbed、distributed、metabolized،and excreted within the body. Preliminary data suggest that (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid has a moderate half-life in circulation،allowing for sustained therapeutic effects after single-dose administration. Additionally،its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders associated with lipid metabolism dysfunction.

In conclusion,(5Z。8Z。11R。12E。14Z)-5。8。12。14-Eicosatetraenoic acid。11-hydroxy- represents a fascinating compound with significant potential in biomedical applications. Its unique structural features、anti-inflammatory properties、and favorable pharmacokinetic profile make it an attractive candidate for further clinical investigation. As research continues to uncover new mechanisms of action and therapeutic benefits,(5 Z。8 Z。1 1 R 。1 2 E 。1 4 Z ) - 5 。8 。1 2 。1 4 - E i c o s a t r e t a e n o i c a c i d ,1 1 - h y d r o x y - is poised to play a crucial role in future medical treatments.

73347-43-0 (5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-) Related Products

- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)

- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)

- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)

- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)

- 1260654-33-8(2-amino-3,5-dichloroisonicotinonitrile)

- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)

- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)

- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)